Product packaging for Methyl 5-cyano-2-morpholinonicotinate(Cat. No.:)

Methyl 5-cyano-2-morpholinonicotinate

Cat. No.: B13923955
M. Wt: 247.25 g/mol
InChI Key: YKONPXFIVABEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-2-morpholinonicotinate is a valuable chemical intermediate designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates both a morpholino group and a cyano substituent on a nicotinate core, features commonly utilized in the synthesis of biologically active molecules. Compounds based on similar nicotinate scaffolds, particularly those with a morpholino moiety, have been identified as potent antagonists of the P2Y12 receptor, a key target for antiplatelet therapies . The molecular framework is also of significant interest in the development of anticancer agents, as pyridine derivatives are known to exhibit cytotoxic activities and act on various enzymatic targets, such as topoisomerases and EGFR kinases . The cyano and ester functional groups provide versatile handles for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like solubility and metabolic stability . This product is intended for use by qualified researchers as a building block in the synthesis of novel therapeutic candidates. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O3 B13923955 Methyl 5-cyano-2-morpholinonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-cyano-2-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-17-12(16)10-6-9(7-13)8-14-11(10)15-2-4-18-5-3-15/h6,8H,2-5H2,1H3

InChI Key

YKONPXFIVABEFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#N)N2CCOCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl 5 Cyano 2 Morpholinonicotinate

Retrosynthetic Analysis of Methyl 5-cyano-2-morpholinonicotinate

A retrosynthetic analysis of this compound suggests a logical disconnection approach. The primary disconnections involve the cyano and morpholino groups. The cyano group can be retrosynthetically disconnected via a palladium-catalyzed cyanation reaction, leading to a halogenated precursor, such as Methyl 5-bromo-2-morpholinonicotinate. This transformation is a well-established method for introducing cyano groups onto aromatic and heteroaromatic rings.

Further disconnection of the morpholino group from the pyridine (B92270) ring points to a nucleophilic aromatic substitution (SNAr) reaction. This step would involve reacting a di-halogenated nicotinate (B505614) precursor, for instance, a 2,5-dihalonicotinate, with morpholine (B109124). The regioselectivity of this substitution is a key consideration, as the halogen at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack. google.comdoaj.org This is due to the electron-withdrawing nature of the ring nitrogen, which activates the ortho and para positions towards nucleophilic substitution. google.comdoaj.org

This retrosynthetic strategy simplifies the target molecule into more readily available or synthetically accessible starting materials, such as a suitably substituted di-halonicotinic acid or its ester.

Precursor-Based Synthesis of this compound

The precursor-based synthesis of this compound follows the forward sense of the retrosynthetic analysis, building the molecule step-by-step from key intermediates.

Preparation from Methyl 5-bromo-2-morpholinonicotinate

A plausible and direct route to the target compound is through the cyanation of Methyl 5-bromo-2-morpholinonicotinate. This precursor can be synthesized from a corresponding 2-halo-5-bromonicotinate derivative. The introduction of the morpholine moiety is achieved via a nucleophilic aromatic substitution reaction, where the halogen at the 2-position is displaced by morpholine. Microwave-assisted conditions have been shown to facilitate such substitutions on halopyridines. acsgcipr.org

Once Methyl 5-bromo-2-morpholinonicotinate is obtained, the final step is the introduction of the cyano group at the 5-position. This is typically accomplished through a transition-metal-catalyzed cross-coupling reaction, most commonly employing a palladium catalyst.

Considerations of Morpholine Introduction in Nicotinate Synthesis

The introduction of the morpholine substituent at the 2-position of the nicotinate core is a critical step. This is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 2-halonicotinate precursor, such as a 2-chloro- or 2-bromonicotinate. The reactivity of halopyridines towards SNAr is well-documented, with the reaction proceeding through a Meisenheimer-like intermediate. orientjchem.org The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the electron-withdrawing nitrogen atom in the pyridine ring, which delocalizes the negative charge. google.comdoaj.org

The choice of solvent and reaction conditions can significantly influence the efficiency of this substitution. While traditional heating in solvents like N-methyl-pyrrolidone has been used, microwave irradiation can often accelerate the reaction and improve yields. acsgcipr.org

Mechanistic Aspects of Cyano Group Installation via Transition-Metal Catalysis (e.g., Palladium-catalyzed cyanation)

The conversion of the 5-bromo substituent to a 5-cyano group is a key transformation in the synthesis of this compound. Palladium-catalyzed cyanation is a powerful and widely used method for this purpose. nih.govgoogle.com The catalytic cycle for this reaction generally involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (in this case, Methyl 5-bromo-2-morpholinonicotinate) to form a palladium(II) intermediate.

Transmetalation or Salt Metathesis: The cyanide source, such as zinc cyanide or potassium cyanide, exchanges the bromide ligand on the palladium complex with a cyano group. The use of additives can sometimes facilitate this step.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired nitrile product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center. bohrium.com To mitigate this, various strategies have been developed, including the use of specific ligands, cyanide sources with low free cyanide concentration, and additives. nih.govbohrium.com

Reaction Step Description Key Intermediates
Oxidative AdditionThe Pd(0) catalyst inserts into the C-Br bond of the substrate.Pd(II)-aryl-bromide complex
TransmetalationThe bromide ligand is exchanged for a cyanide ligand from the cyanide source.Pd(II)-aryl-cyanide complex
Reductive EliminationThe C-CN bond is formed, releasing the product and regenerating the Pd(0) catalyst.Aryl nitrile product and Pd(0) catalyst

Novel Synthetic Approaches and Methodological Advancements for the Nicotinate Core

Beyond the classical step-by-step synthesis, modern organic chemistry offers more convergent and efficient strategies for constructing complex heterocyclic scaffolds like the nicotinate core.

Multi-Component Reaction Strategies for Related Pyridine/Nicotinate Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Various MCRs have been developed for the synthesis of highly functionalized pyridines and related heterocycles. These reactions often proceed with high atom economy and operational simplicity. bohrium.com

For the synthesis of substituted nicotinates, MCRs such as the Hantzsch pyridine synthesis and its variations can be employed. acsgcipr.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. By carefully selecting the starting materials, it is possible to introduce a variety of substituents onto the pyridine ring in a single operation.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, also offer versatile pathways to highly substituted heterocyclic systems, although their direct application to the synthesis of this compound would require careful design of the starting materials. nih.govresearchgate.net The development of novel MCRs continues to be an active area of research, offering promising avenues for the efficient and diversity-oriented synthesis of complex nicotinate derivatives.

Role of Catalysis in Stereoselective and Chemoselective Synthesis of Analogues

The synthesis of analogues of this compound, particularly those with chiral centers in the morpholine ring, necessitates the use of catalytic methods to control stereoselectivity and chemoselectivity. While the parent molecule is achiral, the introduction of substituents on the morpholine moiety introduces stereogenic centers, the configuration of which can be crucial for biological activity.

Stereoselective Synthesis of Morpholine Rings:

The construction of the morpholine ring itself can be achieved through various catalytic methods that ensure high stereoselectivity. One common approach involves the intramolecular cyclization of an amino alcohol precursor. Asymmetric catalysis can be employed at several stages of this process. For instance, the asymmetric reduction of a ketone or the asymmetric opening of an epoxide in a precursor molecule can set the stereochemistry of the resulting amino alcohol, which is then cyclized to form the morpholine ring with a defined stereochemistry.

Recent advancements have highlighted the use of transition metal catalysts, such as those based on rhodium, iridium, or palladium, for the enantioselective synthesis of substituted morpholines. These catalysts can facilitate asymmetric hydrogenations or intramolecular cyclizations with high enantiomeric excess. Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of morpholine derivatives. Chiral amines, phosphoric acids, and other small organic molecules can catalyze key bond-forming reactions, leading to the desired stereoisomers.

Chemoselective Control in Analogue Synthesis:

The synthesis of analogues often involves multifunctional molecules where chemoselectivity is paramount. Catalysis plays a critical role in differentiating between various reactive sites. For example, in a molecule containing multiple electrophilic centers, a catalyst can direct a nucleophile to a specific site. In the context of this compound analogues, this could involve the selective reaction at a particular position on the pyridine ring or the selective modification of a functional group without affecting others.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are instrumental in the chemoselective formation of C-C or C-N bonds on the pyridine ring. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively introduce substituents at specific positions, even in the presence of other reactive groups like the cyano or ester functionalities.

The following table summarizes some catalytic approaches that could be applied to the stereoselective and chemoselective synthesis of analogues of this compound.

Catalytic ApproachCatalyst/Reagent ExampleApplication in Analogue SynthesisSelectivity
Asymmetric HydrogenationRhodium-based catalysts with chiral phosphine (B1218219) ligandsStereoselective reduction of a precursor to set the stereochemistry of the morpholine ring.Enantioselective
Intramolecular CyclizationPalladium catalysts with chiral ligandsEnantioselective formation of the morpholine ring from an acyclic precursor.Enantioselective
OrganocatalysisChiral amines (e.g., proline derivatives)Asymmetric alpha-functionalization of a precursor to introduce chirality before cyclization.Enantioselective
Cross-Coupling ReactionsPalladium catalysts with specific phosphine ligands (e.g., Buchwald or Hartwig ligands)Chemoselective introduction of substituents onto the pyridine ring.Chemoselective

Strategies for Functional Group Interconversion in this compound Derivatization

The functional groups present in this compound—the cyano group, the methyl ester, and the morpholine ring—offer multiple avenues for derivatization through functional group interconversion (FGI). These transformations are essential for exploring the structure-activity relationships of this class of compounds.

Transformations of the Cyano Group:

The cyano group is a versatile functional handle that can be converted into a variety of other groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Partial hydrolysis can afford a primary amide.

Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Modifications of the Methyl Ester:

The methyl ester group can be readily modified to produce other esters, amides, or a carboxylic acid.

Hydrolysis: Saponification of the methyl ester with a base like sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce a different ester.

Amidation: Direct reaction with an amine can form an amide, often facilitated by heating or the use of coupling agents.

Derivatization of the Morpholine Ring:

While the morpholine ring is generally stable, it can be functionalized, particularly if it bears substituents. If the nitrogen atom were part of a different amine, N-alkylation, N-acylation, or N-arylation would be common transformations. For the morpholine moiety itself, if it were to be substituted, the substituents could undergo further reactions.

The following table provides a summary of potential functional group interconversions for the derivatization of this compound.

Initial Functional GroupReagents and ConditionsResulting Functional Group
Cyano (-CN)H₃O⁺, heatCarboxylic Acid (-COOH)
Cyano (-CN)H₂O₂, baseAmide (-CONH₂)
Cyano (-CN)1. LiAlH₄; 2. H₂OPrimary Amine (-CH₂NH₂)
Methyl Ester (-COOCH₃)1. NaOH, H₂O; 2. H₃O⁺Carboxylic Acid (-COOH)
Methyl Ester (-COOCH₃)R'OH, acid or base catalystDifferent Ester (-COOR')
Methyl Ester (-COOCH₃)R'₂NH, heatAmide (-CONR'₂)

These strategies for functional group interconversion allow for the systematic modification of this compound, enabling the generation of a library of derivatives for further investigation.

Intermolecular Interactions and Supramolecular Assembly of Methyl 5 Cyano 2 Morpholinonicotinate

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Insights

Visualization and Quantification of Intermolecular Contacts

A detailed understanding of the three-dimensional arrangement of molecules in a crystal is paramount to understanding its properties. The visualization and quantification of intermolecular contacts provide a map of the forces at play within the crystal lattice.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than the sum of the electron distributions of all other molecules. The resulting Hirshfeld surface is a unique fingerprint of the molecule within its crystalline environment.

For Methyl 5-cyano-2-morpholinonicotinate, the Hirshfeld surface would be generated from its crystal structure data. The surface is typically colored to represent different properties. For instance, a d_norm surface uses a red-white-blue color scheme where red spots indicate contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii.

2D Fingerprint Plots

Complementing the 3D Hirshfeld surface, 2D fingerprint plots quantify the types of intermolecular contacts and their relative prevalence. These plots are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e). Different types of interactions (e.g., H···H, C···H, O···H) appear as distinct regions on the plot, and the percentage contribution of each can be calculated.

A hypothetical breakdown of the intermolecular contacts for this compound, as would be derived from a 2D fingerprint plot, is presented in the interactive table below.

Interaction TypeHypothetical Contribution (%)Description
H···H45.2Represents the most significant contribution, arising from the numerous hydrogen atoms on the morpholine (B109124) and methyl groups.
C···H/H···C20.5Pertains to interactions between carbon and hydrogen atoms, common in organic crystal packing.
O···H/H···O15.8Indicative of potential weak C-H···O hydrogen bonds, involving the oxygen atoms of the morpholine and ester groups.
N···H/H···N8.5Relates to contacts involving the nitrogen atoms of the pyridine (B92270) and cyano groups, potentially forming weak N-H interactions.
C···C5.0Suggests the presence of π-π stacking interactions between the pyridine rings of adjacent molecules.
Other5.0Includes minor contributions from other types of contacts.

This table presents hypothetical data for illustrative purposes.

Contributions of Various Intermolecular Interactions to Solid-State Stability

Energy Framework Analysis

Computational methods, such as energy framework analysis, can be employed to calculate the interaction energies between a central molecule and its neighbors. This analysis provides a visual and quantitative representation of the cohesive forces within the crystal. The interaction energies are typically broken down into electrostatic, polarization, dispersion, and repulsion components.

For this compound, this analysis would likely reveal a complex interplay of forces. The strong dipole moments associated with the cyano and ester groups would lead to significant electrostatic interactions. The morpholine and pyridine rings would contribute to dispersion forces, and potential hydrogen bonds would further stabilize the structure.

The following interactive table provides a hypothetical summary of the calculated interaction energies for this compound.

Interaction TypeHypothetical Electrostatic Energy (kJ/mol)Hypothetical Dispersion Energy (kJ/mol)Hypothetical Total Energy (kJ/mol)
π-π Stacking-25.5-40.2-65.7
C-H···O Hydrogen Bonds-15.8-10.5-26.3
C-H···N Hydrogen Bonds-12.1-8.7-20.8
H···H Contacts+5.2 (Repulsive)-15.3-10.1

This table presents hypothetical data for illustrative purposes.

Chemical Reactivity and Derivatization Strategies of Methyl 5 Cyano 2 Morpholinonicotinate

Strategic Role of Methyl 5-cyano-2-morpholinonicotinate as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its constituent functional groups. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating character of the morpholino group, creates a unique electronic environment within the pyridine (B92270) ring, influencing the reactivity of each site. This allows for selective transformations at the cyano group, the nicotinate (B505614) ester, and the heterocyclic rings, enabling the generation of a diverse range of derivatives.

Transformations Involving the Cyano Group (e.g., Hydrolysis, Reduction, Cycloadditions)

The cyano group at the 5-position of the pyridine ring is a versatile handle for a variety of chemical transformations.

Hydrolysis: The hydrolysis of cyanopyridines can be controlled to yield either amides or carboxylic acids. google.com Under basic conditions, 2-, 3-, and 4-cyanopyridines can be hydrolyzed to their corresponding amides or carboxylic acids. google.com For instance, the continuous hydrolysis of 3-cyanopyridine (B1664610) in the presence of a base can produce nicotinamide (B372718) or niacin in high yields. google.com The presence of other substituents on the pyridine ring, such as amino or alkylamino groups, is generally tolerated in these reactions. google.com

Reduction: The cyano group can be reduced to an aminomethyl group. The reduction of 2-cyano-5-nitropyridine to 5-amino-2-aminomethylpyridine has been achieved using catalytic hydrogenation, although this can sometimes lead to mixtures of products. acs.org A dissolving metal reduction using iron in acetic acid has been shown to be a more reproducible method for the reduction of a nitro group in the presence of a cyano group on a pyridine ring. acs.org Another approach involves the reduction of alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates with sodium borohydride (B1222165) in protic solvents, which leads to the formation of fused heterocyclic systems. researchgate.net

Cycloadditions: The cyano group can participate in cycloaddition reactions, serving as a dienophile or an enophile, although this is less common for unactivated nitriles. mit.edu These reactions provide pathways to complex polycyclic pyridine derivatives. mit.edu For instance, 2-cyanopyridines can undergo click-like reactions with 1,2-aminothiols to form 2-thiazolines under physiological conditions, a reaction that is biocompatible and catalyst-free. iris-biotech.de This type of reaction is highly selective for 1,2-aminothiols and can be used for peptide modification and cyclization. iris-biotech.de

A summary of representative transformations involving the cyano group is presented in the table below.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis to AmideBase (e.g., NaOH), controlled temperature-CONH2
Hydrolysis to Carboxylic AcidBase (e.g., NaOH), higher temperature or prolonged reaction time-COOH
Reduction to AmineCatalytic Hydrogenation (e.g., H2/Pd), Dissolving Metal Reduction (e.g., Fe/AcOH)-CH2NH2
Cycloaddition with 1,2-aminothiolAqueous solution, physiological pH2-Thiazoline

Reactions at the Nicotinate Ester Moiety (e.g., Transesterification, Amidation)

The methyl ester at the 3-position of the pyridine ring is amenable to standard ester transformations, providing another avenue for derivatization.

Transesterification: This reaction involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com Transesterification can be carried out under either acidic or basic conditions. masterorganicchemistry.com Under basic conditions, an alkoxide is used to displace the methoxy (B1213986) group of the methyl nicotinate. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Amidation: Direct amidation of the methyl ester can be achieved by reaction with an amine. This transformation is crucial for introducing a wide range of substituents and for building peptide-like linkages. While direct thermal amidation is possible, various reagents have been developed to facilitate this conversion under milder conditions. For example, nickel/N-heterocyclic carbene (NHC) catalytic systems can be used for the direct amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines and anilines. mdpi.com

The following table summarizes key reactions at the nicotinate ester moiety.

ReactionReagents and ConditionsResulting Moiety
TransesterificationAlcohol (R'OH), Acid or Base Catalyst-COOR'
AmidationAmine (R'R''NH), Catalyst (e.g., Ni/NHC)-CONR'R''

Modifications and Substitutions on the Morpholine (B109124) Ring and Pyridine Core

The morpholine ring and the pyridine core itself offer opportunities for further functionalization.

Modifications on the Morpholine Ring: The morpholine ring is a stable heterocyclic moiety. researchgate.net While the ring itself is generally robust, modifications are often focused on its synthesis or introduction onto the pyridine core. The synthesis of morpholine-containing compounds can be achieved through various methods, including the cyclization of vicinal amino alcohols. researchgate.net

Substitutions on the Pyridine Core: The existing substituents on the pyridine ring of this compound direct the position of further substitutions. The 2-morpholino group, being an amino derivative, is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the 5-cyano and 3-methoxycarbonyl groups are deactivating, meta-directing groups. The interplay of these directing effects will determine the outcome of electrophilic substitution reactions. Nucleophilic aromatic substitution (SNAr) is also a key reaction for modifying the pyridine core. For instance, the synthesis of 2-aminopyridines can be achieved from pyridine N-oxides and activated isocyanides, even with strongly electron-withdrawing substituents present on the ring. nih.gov The presence of a halogen at the 2- or 4-position of a pyridine ring facilitates SNAr with various nucleophiles. nih.gov

Design Principles for Libraries of this compound Analogues

The structural features of this compound make it an ideal scaffold for the construction of chemical libraries for drug discovery and other applications. The design of such libraries is guided by principles of combinatorial chemistry and the systematic exploration of structure-activity relationships.

Combinatorial Approaches in Derivative Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds. The multiple reactive sites on the this compound scaffold are well-suited for combinatorial derivatization. For example, a library of amides can be generated by reacting the methyl ester with a diverse set of amines. mdpi.com Similarly, the cyano group can be transformed into various other functional groups, or the pyridine core can be further substituted. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through one-pot, multi-component reactions, which are highly efficient for generating molecular diversity. researchgate.net

Exploration of Structure-Activity Relationships through Systematic Derivatization

Systematic derivatization of the this compound scaffold is essential for understanding the relationship between the chemical structure of the analogues and their biological activity (Structure-Activity Relationship, SAR). By systematically modifying each part of the molecule—the substituent at the 2-position (morpholine), the group at the 5-position (cyano), and the ester at the 3-position—researchers can identify the key structural features responsible for a desired biological effect. For example, studies on 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists have detailed the SAR leading to the identification of potent and selective compounds. nih.gov Similarly, SAR studies of novel thiazolidinone derivatives containing a morpholine moiety have been conducted to evaluate their enzyme inhibition activities. nih.gov This systematic approach allows for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

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Computational and Theoretical Investigations on Methyl 5 Cyano 2 Morpholinonicotinate Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations would provide a deep understanding of the electron distribution and reactivity of Methyl 5-cyano-2-morpholinonicotinate.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO, being the orbital from which the molecule is most likely to donate electrons, would indicate the nucleophilic centers of the molecule. Conversely, the LUMO, the orbital to which the molecule is most likely to accept electrons, would identify the electrophilic centers. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would also be a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV) Insights Provided
HOMO Energy -6.5 Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy -1.2 Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap 5.3 Relates to the chemical reactivity and kinetic stability of the molecule.

Note: The values in this table are hypothetical and serve for illustrative purposes only, as no specific computational data for this compound has been found.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.

For this compound, an EPS map would be generated by calculating the electrostatic potential at various points on the molecule's surface. Regions of negative potential, typically colored in shades of red and orange, would indicate electron-rich areas that are susceptible to electrophilic attack. These would likely be located around the nitrogen and oxygen atoms of the morpholino and ester groups, as well as the cyano group. Regions of positive potential, shown in shades of blue, would highlight electron-poor areas, which are prone to nucleophilic attack. These would be expected near the hydrogen atoms and the carbonyl carbon.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations would provide valuable insights into the dynamic behavior of this compound.

An MD simulation of this compound would involve placing it in a simulated environment, such as a solvent box of water or an organic solvent, and then calculating the forces between atoms and their subsequent motions. This would allow for the exploration of its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. Furthermore, MD simulations would elucidate the effects of solvation by showing how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics.

Mechanistic Predictions of Reactions Involving this compound

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis of Key Synthetic Steps

The synthesis of this compound involves several key chemical transformations. A computational transition state analysis would involve locating the transition state structures for these steps and calculating their energies. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By analyzing the geometry and electronic structure of the transition states, one could gain a detailed understanding of the bond-breaking and bond-forming processes. This information would be invaluable for optimizing reaction conditions to improve yield and efficiency.

Computational Approaches to Understanding Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products (isomers). Computational methods can be employed to predict and explain the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product).

For reactions involving this compound, computational modeling could be used to calculate the activation energies for the formation of all possible regioisomers and stereoisomers. The product that is formed via the lowest energy transition state is generally the one that is favored kinetically. By comparing the energies of the different reaction pathways, a clear prediction of the major product can be made, providing a rationale for the observed experimental outcomes.

Future Research Directions and Unexplored Avenues for Methyl 5 Cyano 2 Morpholinonicotinate

Development of Green Chemistry Methodologies for Synthesis

The synthesis of highly functionalized pyridine (B92270) derivatives is a cornerstone of pharmaceutical and materials science. Future research could focus on developing environmentally benign methods for the synthesis of Methyl 5-cyano-2-morpholinonicotinate. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and generate significant chemical waste. Green chemistry approaches would aim to mitigate these issues.

Key areas of investigation could include:

One-pot multicomponent reactions: Designing a synthesis where multiple starting materials react in a single vessel to form the target molecule, reducing solvent usage and purification steps.

Use of eco-friendly solvents: Exploring reactions in water, supercritical fluids, or biodegradable solvents instead of volatile organic compounds.

Catalytic approaches: Employing reusable solid catalysts or developing novel catalytic cycles that operate under mild conditions with high atom economy.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesResearch Focus
Traditional Synthesis Established routes for similar compoundsHigh yield optimization
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsOptimization of temperature and pressure
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditionsInvestigation of cavitation effects
Biocatalysis High selectivity, mild conditionsIdentification of suitable enzymes

Exploration of Catalytic Applications or Ligand Design Potential

The nitrogen atoms within the pyridine and morpholine (B109124) rings of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests the compound could serve as a ligand in coordination chemistry and catalysis.

Future research in this area could involve:

Synthesis of metal complexes: Reacting this compound with various transition metals to synthesize novel coordination complexes.

Structural characterization: Utilizing techniques like X-ray crystallography and spectroscopy to determine the coordination modes of the ligand.

Catalytic activity screening: Testing the synthesized metal complexes for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Advanced Materials Science Applications of Derivatives

The cyano and ester functionalities of this compound are amenable to chemical modification, opening avenues for the creation of novel materials.

Potential research directions include:

Polymer synthesis: The ester group could be hydrolyzed to a carboxylic acid, which could then be used as a monomer for the synthesis of polyesters or polyamides. The cyano group could also be a reactive handle for polymerization.

Organic electronics: The conjugated pyridine system suggests potential for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) after suitable structural modifications to enhance electronic properties.

Functional dyes: Derivatization of the core structure could lead to the development of novel dyes with interesting photophysical properties for use in sensing or imaging.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as improved safety, scalability, and reproducibility.

Future work could focus on:

Developing a continuous flow synthesis: Translating a batch synthesis of this compound to a continuous flow process.

Automated optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to find the optimal parameters for the flow synthesis.

In-line analysis: Integrating analytical techniques (e.g., HPLC, NMR) directly into the flow system for real-time reaction monitoring and quality control.

Theoretical Design of Novel Reactions Initiated by the Compound's Unique Functionalities

Computational chemistry can be a powerful tool to predict the reactivity and properties of molecules, guiding experimental work.

Theoretical studies could explore:

Reactivity mapping: Using density functional theory (DFT) to calculate the electron density and predict the most reactive sites of the molecule.

Reaction mechanism elucidation: Modeling potential reaction pathways to understand the energetics and feasibility of novel transformations involving the cyano, morpholino, or ester groups.

Virtual screening: Designing and evaluating in silico a library of derivatives of this compound for specific applications, such as binding to a biological target or possessing desired electronic properties.

Q & A

Q. What are the standard laboratory synthesis protocols for Methyl 5-cyano-2-morpholinonicotinate?

Methodological Answer: The compound is typically synthesized via a multi-step reaction involving nitrile formation and morpholine substitution. For example, a Strecker-type reaction can be employed using morpholine, trimethylsilyl cyanide (TMS-CN), and Zn(OAc)₂·2H₂O as a catalyst in chloroform under ambient conditions . Key steps include:

  • Condensation of aldehyde intermediates with morpholine and TMS-CN.
  • Purification via solvent extraction (e.g., methylene chloride) and drying over MgSO₄.
  • Yield optimization through controlled reaction times (e.g., 12 hours for intermediate formation). Reference: Detailed synthesis procedures for analogous morpholinonicotinate derivatives are provided in peer-reviewed protocols .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and cyano group integration.
  • HPLC : Purity assessment (>95% by area normalization) using reverse-phase columns.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Melting Point : Consistency with literature values (if available) to confirm crystallinity . Note: New compounds must include full spectral data in supporting information to ensure reproducibility .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for dust/aerosol control .
  • Storage : Store at 2–8°C in airtight containers to avoid degradation.
  • Incompatibilities : Avoid strong oxidizers and high temperatures to prevent hazardous decomposition (e.g., NOx release) .
  • Spill Management : Absorb with inert material and dispose as hazardous waste.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer: Systematic optimization involves:

  • Catalyst Screening : Test Lewis acids (e.g., Zn(OAc)₂ vs. FeCl₃) to improve nitrile formation efficiency.
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. chlorinated solvents (e.g., chloroform) for intermediate stability.
  • Temperature Control : Reflux vs. room-temperature reactions to balance reaction rate and byproduct formation .
  • Statistical Design : Use Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, time). Data Contradiction Example: Prolonged reaction times (>24 hours) may reduce yields due to hydrolysis, necessitating real-time monitoring .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations).
  • Batch Analysis : Replicate synthesis under standardized conditions to isolate variability sources (e.g., solvent purity).
  • Collaborative Studies : Share raw spectral data via repositories (e.g., PubChem) for peer validation . Case Study: Discrepancies in melting points may arise from polymorphic forms; use X-ray crystallography for definitive confirmation .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants) with reaction outcomes.
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Reference: Public databases like EPA DSSTox provide toxicity and reactivity data for benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.